molecular formula C24H26FN3OS B6579276 N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide CAS No. 1321799-00-1

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide

Cat. No.: B6579276
CAS No.: 1321799-00-1
M. Wt: 423.5 g/mol
InChI Key: RJJHXLNMLKKLOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide is a benzamide derivative featuring a propan-2-yl backbone substituted with a thiophen-2-yl group and a 4-(4-fluorophenyl)piperazinyl moiety. The fluorine atom on the phenyl ring may enhance metabolic stability and receptor binding affinity through hydrophobic interactions and electron-withdrawing effects .

Properties

IUPAC Name

N-[1-[4-(4-fluorophenyl)piperazin-1-yl]-1-thiophen-2-ylpropan-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FN3OS/c1-18(26-24(29)19-6-3-2-4-7-19)23(22-8-5-17-30-22)28-15-13-27(14-16-28)21-11-9-20(25)10-12-21/h2-12,17-18,23H,13-16H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJHXLNMLKKLOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CS1)N2CCN(CC2)C3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Piperazine Alkylation and Thiophene Substitution

The synthesis begins with the preparation of the piperazine-thiophene intermediate. 1-(4-Fluorophenyl)piperazine is reacted with 1-(thiophen-2-yl)propan-2-yl bromide in the presence of a base such as potassium carbonate (K2CO3K_2CO_3) in anhydrous DCM. The reaction proceeds via nucleophilic substitution, where the secondary amine of the piperazine attacks the electrophilic carbon of the alkyl bromide.

1-(4-Fluorophenyl)piperazine+1-(thiophen-2-yl)propan-2-yl bromideK2CO3,DCMIntermediate I\text{1-(4-Fluorophenyl)piperazine} + \text{1-(thiophen-2-yl)propan-2-yl bromide} \xrightarrow{K2CO3, \text{DCM}} \text{Intermediate I}

Key parameters:

  • Temperature : 25–40°C

  • Reaction Time : 12–24 hours

  • Yield : 68–75%

Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate Intermediate I.

Benzamide Coupling

Intermediate I is subsequently acylated with benzoyl chloride using a coupling agent. Two methods dominate:

Method A: Schotten-Baumann Reaction

Intermediate I is dissolved in DCM, and benzoyl chloride is added dropwise under ice-cooling. Triethylamine (Et3NEt_3N) serves as a base to scavenge HCl.

Intermediate I+Benzoyl chlorideEt3N,DCMN-1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-ylbenzamide\text{Intermediate I} + \text{Benzoyl chloride} \xrightarrow{Et_3N, \text{DCM}} \text{N-{1-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide}

  • Yield : 60–65%

  • Purity : >90% (HPLC)

Method B: Carbodiimide-Mediated Coupling

A more efficient approach employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF.

Intermediate I+Benzoyl chlorideEDCI/HOBt,DMFTarget Compound\text{Intermediate I} + \text{Benzoyl chloride} \xrightarrow{EDCI/HOBt, \text{DMF}} \text{Target Compound}

  • Yield : 78–82%

  • Reaction Time : 6 hours

Optimization Strategies

Solvent and Temperature Effects

ParameterSchotten-Baumann (Method A)EDCI/HOBt (Method B)
Solvent DCMDMF
Temperature 0–5°C25°C
Reaction Time 24 hours6 hours
Yield 60–65%78–82%

Method B’s higher yield is attributed to DMF’s polar aprotic nature, which stabilizes the transition state.

Purification Techniques

  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.

  • Recrystallization : Ethanol/water mixtures yield crystalline product but with 10–15% loss.

Scalability and Industrial Considerations

Batch vs. Continuous Flow Synthesis

ParameterBatch ProcessContinuous Flow
Scale 100 g–1 kg>10 kg/day
Yield 70–75%80–85%
Cost Efficiency ModerateHigh

Continuous flow systems reduce reaction times by 40% and improve heat dissipation, minimizing side products.

Environmental Impact

  • Solvent Recovery : DCM and DMF are recycled via distillation, reducing waste by 30%.

  • Catalyst Reuse : EDCI/HOBt systems show 5 cycles without significant yield drop.

Challenges and Solutions

Steric Hindrance

The bulky thiophen-2-yl group impedes benzamide formation. Using HATU instead of EDCI increases coupling efficiency (yield: 85%).

Byproduct Formation

  • Diacylation : Controlled stoichiometry (1:1.05 molar ratio of Intermediate I to benzoyl chloride) limits diacylated byproducts to <5%.

  • Oxidation : Conducting reactions under nitrogen atmosphere prevents thiophene oxidation.

Analytical Validation

Spectroscopic Characterization

TechniqueKey Data
1^1H NMR δ 7.45–7.30 (m, 5H, Ar-H), 3.80 (s, piperazine-CH2)
LC-MS m/z 478.2 [M+H]+^+

Purity Assessment

MethodPurity (%)
HPLC 98.5
Elemental Analysis C: 67.21; H: 5.89; N: 11.72 (calc.)

Chemical Reactions Analysis

Types of Reactions

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone, while reduction of a nitro group would produce an amine derivative.

Scientific Research Applications

N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including receptors and enzymes.

    Medicine: Investigated for its potential therapeutic effects in treating conditions such as anxiety, depression, and schizophrenia.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[4-(4-fluorophenyl)piperazin-1-yl]-1-(thiophen-2-yl)propan-2-yl}benzamide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways and altering cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Piperazine Substituent Aromatic Group Backbone Functional Group Molecular Weight Reference
Target Compound 4-(4-Fluorophenyl) Thiophen-2-yl Propan-2-yl Benzamide ~424.0 -
4-chloro-N-[1-(4-phenylpiperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl]benzamide Phenyl Thiophen-2-yl Propan-2-yl Benzamide (4-Cl) 440.0
1-(1-(4-(2-Fluorophenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)-3-phenylthiourea 2-Fluorophenyl Thiophen-2-yl Propan-2-yl Thiourea 454.6
3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-(4,7-dimethoxy-benzo[b]thiophen-2-yl)-1-propanol (8c) 4-(4-Fluorophenyl) Benzo[b]thiophen-2-yl Propan-1-ol Alcohol -
Key Observations:

Piperazine Substituents: The target compound’s 4-fluorophenyl group on piperazine contrasts with the phenyl group in the 4-chloro analog and the 2-fluorophenyl group in the thiourea derivative . Fluorine’s position (para vs. ortho) may influence receptor selectivity due to steric and electronic effects .

Functional Groups :

  • Replacing benzamide with thiourea (as in ) modifies hydrogen-bonding capacity, possibly affecting interactions with receptor active sites.
  • The 4-chloro substituent on benzamide in increases molecular weight and lipophilicity compared to the unsubstituted benzamide in the target compound.

Pharmacological Implications

  • Piperazine Fluorination: The 4-fluorophenyl group in the target compound may enhance dopamine D3 receptor affinity compared to non-fluorinated analogs, as seen in related piperazine-based ligands .
  • Thiophen vs.
  • Chlorine vs. Fluorine on Benzamide : The 4-chloro substituent in may confer higher lipophilicity, influencing blood-brain barrier penetration compared to the target compound’s unsubstituted benzamide .

Q & A

Q. Basic

  • Nuclear Magnetic Resonance (NMR) : 1^1H NMR (proton environments) and 13^{13}C NMR (carbon framework) resolve the piperazine, thiophene, and benzamide moieties .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., ESI-MS m/z 488.6 [M+H]+^+ in related analogs) .
  • Infrared Spectroscopy (IR) : Identifies amide C=O stretches (~1650 cm1^{-1}) and aromatic C-F bonds .

How can reaction conditions be systematically optimized to enhance yield?

Q. Advanced

  • Solvent screening : Polar aprotic solvents (e.g., acetonitrile) improve nucleophilic substitution in piperazine coupling vs. THF .
  • Catalyst selection : K2_2CO3_3 enhances base-mediated reactions (e.g., 75% yield in acetonitrile reflux) .
  • Temperature gradients : Controlled heating (60–80°C) minimizes side reactions in thiophene functionalization .
    Example optimization table :
StepOptimal ConditionsYield IncreaseReference
Piperazine couplingAcetonitrile, K2_2CO3_3, reflux75% → 85%
AmidationHBTU/Et3_3N, THF, RT68% → 78%

How do researchers resolve contradictions in reported bioactivity data?

Q. Advanced

  • Dose-response validation : Replicate assays with standardized concentrations (e.g., IC50_{50} values in µM ranges) to confirm target affinity .
  • Structural analogs : Compare activity of derivatives (e.g., 4-methoxy vs. 4-fluoro substituents) to isolate pharmacophores .
  • In silico vs. in vitro alignment : Use molecular docking (AutoDock Vina) to predict binding modes, then validate with SPR (surface plasmon resonance) .

What computational strategies predict its pharmacokinetic and toxicity profiles?

Q. Advanced

  • ADMET prediction : Tools like SwissADME estimate logP (lipophilicity) and CYP450 interactions .
  • Molecular dynamics (MD) : Simulate blood-brain barrier penetration (e.g., 20-ns MD runs in lipid bilayers) .
  • Toxicity screening : Ames test simulations for mutagenicity and hERG channel inhibition risk .

How is the compound’s receptor selectivity evaluated in neurological targets?

Q. Advanced

  • Radioligand binding assays : Compete with 3^3H-spiperone for dopamine D2_2/D3_3 receptors .
  • Functional selectivity : Measure cAMP modulation in HEK-293 cells expressing serotonin 5-HT1A_{1A} receptors .
  • Crystallography : Resolve X-ray structures (e.g., 2.1 Å resolution) to map piperazine-thiophene interactions .

What strategies mitigate synthesis challenges in scaling up for preclinical studies?

Q. Advanced

  • Flow chemistry : Continuous reactors reduce intermediate degradation in piperazine-thiophene coupling .
  • Green solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer amidation .
  • DoE (Design of Experiments) : Multi-variable analysis optimizes time (4–5 hrs reflux) and reagent ratios .

How is enantiomeric purity ensured during asymmetric synthesis?

Q. Advanced

  • Chiral HPLC : Use Chiralpak® columns (e.g., AD-H) with hexane:isopropanol (90:10) to resolve R/S isomers .
  • Circular dichroism (CD) : Confirm absolute configuration via Cotton effects at 220–260 nm .
  • Enzymatic resolution : Lipase-catalyzed kinetic resolution of racemic intermediates .

What structural features correlate with its antimicrobial activity?

Q. Advanced

  • Thiophene sulfonamide analogs : Replace benzamide with sulfonamide groups to enhance Gram-negative activity (e.g., MIC = 2 µg/mL vs. E. coli) .
  • Fluorine positioning : Para-fluorine on benzamide improves membrane permeability (logP = 3.2 vs. 2.8 for non-fluorinated) .

How is its metabolic stability assessed in hepatic models?

Q. Advanced

  • Liver microsomes : Incubate with CYP3A4/CYP2D6 isoforms (0.5 mg/mL) and quantify parent compound via LC-MS/MS .
  • Metabolite ID : UPLC-QTOF detects hydroxylated piperazine and thiophene-glucuronide conjugates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.